molecular formula C4H8O2 B094731 4-Methyl-1,3-dioxolane CAS No. 1072-47-5

4-Methyl-1,3-dioxolane

Cat. No.: B094731
CAS No.: 1072-47-5
M. Wt: 88.11 g/mol
InChI Key: SBUOHGKIOVRDKY-UHFFFAOYSA-N
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Description

4-Methyl-1,3-dioxolane: is an organic compound with the molecular formula C4H8O2 . It is a cyclic ether, specifically a dioxolane, which is characterized by a five-membered ring containing two oxygen atoms. The compound is known for its stability and is used in various chemical applications .

Mechanism of Action

Target of Action

4-Methyl-1,3-dioxolane is an organic compound that has been found to have inhibitory effects on monooxygenase activities in vitro with nasal and hepatic microsomes from rats and rabbits . Monooxygenases are enzymes that incorporate one hydroxyl group into substrates in many metabolic processes. Therefore, the primary targets of this compound are these monooxygenase enzymes.

Mode of Action

It is known to perform an anticholinergic function . Anticholinergics are substances that block the neurotransmitter acetylcholine in the central and the peripheral nervous system. These agents inhibit parasympathetic nerve impulses by selectively blocking the binding of the neurotransmitter acetylcholine to its receptor in nerve cells. The nerve fibers of the parasympathetic system are responsible for the involuntary movement of smooth muscles present in the gastrointestinal tract, urinary tract, lungs, etc. Anticholinergics are divided into three categories in accordance with their specific targets in the central and/or peripheral nervous system: antimuscarinic agents, ganglionic blockers, and neuromuscular blockers.

Biochemical Pathways

This compound is involved in the biochemical pathway of monooxygenase activity. Monooxygenases are a group of enzymes that catalyze the incorporation of one atom of oxygen into an organic substrate in the presence of NADPH and O2, while the other atom of oxygen is reduced to water. They play a crucial role in the metabolism of a wide range of endogenous compounds and xenobiotics. By inhibiting these enzymes, this compound can affect the metabolism of these compounds .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its inhibitory effects on monooxygenase activities, it could potentially affect the metabolism of various endogenous compounds and xenobiotics, leading to changes in their levels and activity in the body .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and composition of the biological medium in which it is present, the presence of other interacting molecules, and physical factors such as temperature and pressure. For instance, its inhibitory effects on monooxygenase activities were observed in vitro with nasal and hepatic microsomes from rats and rabbits , suggesting that the cellular environment can impact its activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. A common method involves the reaction of formaldehyde with 1,2-ethanediol under acidic conditions . The reaction typically requires heating to around 60°C and the use of a solvent to facilitate the process .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes with efficient removal of water to drive the reaction to completion. This can be achieved using a Dean-Stark apparatus or molecular sieves . Catalysts such as toluenesulfonic acid or Lewis acids like zirconium tetrachloride are commonly used to enhance the reaction rate and yield .

Properties

IUPAC Name

4-methyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8O2/c1-4-2-5-3-6-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUOHGKIOVRDKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883643
Record name 1,3-Dioxolane, 4-methyl-
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Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name 4-Methyl-1,3-dioxolane
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CAS No.

1072-47-5
Record name 4-Methyl-1,3-dioxolane
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Record name 1,3-Dioxolane, 4-methyl-
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Record name 1,3-Dioxolane, 4-methyl-
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Record name 1,3-Dioxolane, 4-methyl-
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Record name 4-methyl-1,3-dioxolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 4-Methyl-1,3-dioxolane has a molecular formula of C4H8O2 and a molecular weight of 88.11 g/mol.

A: While the provided research papers don't offer detailed spectroscopic analysis, they utilize techniques like 1H NMR spectroscopy to determine copolymer composition and assign configurations of this compound derivatives. [, ]

A: Yes, this compound can be synthesized via the acetalization of propylene glycol with aldehydes like formaldehyde or acetaldehyde. Strong mineral acids or acidic cation exchange resins catalyze this reversible reaction. []

A: this compound can undergo ring-opening polymerization, yielding a polymer with alternating oxypropylene and oxymethylene units. This process reaches an equilibrium between monomer and polymer. []

A: The presence of methyl substituents significantly impacts the cationic polymerizability of 1,3-dioxolanes. The polymerization of this compound is influenced by temperature, with specific thermodynamic parameters governing the equilibrium between monomer and polymer. []

A: Yes, dimethyl-substituted 1,3-dioxolanes show much lower polymerization tendencies compared to this compound. For instance, only liquid oligomers form from cis-4,5-dimethyl-1,3-dioxolane, while 4,4-dimethyl- and trans-4,5-dimethyl-1,3-dioxolanes resist polymerization above -78°C. []

A: Perfluoropolymers, like poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) or poly(PFMMD), demonstrate potential for membrane gas separation. Their dioxolane structure contributes to lower permeability and enhanced selectivity compared to commercial fluoropolymers. [, ]

A: Poly(PFMD) and poly(PFMMD) exhibit advantageous separation properties for gas pairs like He/H2, He/CH4, and N2/CH4, making them potentially suitable for various industrial applications. []

A: Propylene Carbonate (PC) in lithium-ion batteries can undergo oxidative decomposition, primarily on the cathode. This process generates carbon dioxide (CO2) and radical cations. []

A: Yes, 2-ethyl-4-methyl-1,3-dioxolane (EMD) has been identified as a previously unreported decomposition byproduct of Propylene Carbonate in supercapacitors, highlighting the complex degradation pathways in these systems. []

A: Techniques like Closed Loop Stripping Analysis (CLSA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) enable the identification and quantification of odorous compounds, including this compound derivatives, at trace levels in water samples. [, ]

A: Research has identified certain 1,3-dioxanes and 1,3-dioxolanes, including 2-ethyl-5,5-dimethyl-1,3-dioxane (2EDD) and isomers of 2-ethyl-4-methyl-1,3-dioxolane (2EMD), as malodorous compounds in water sources, impacting taste and odor. These compounds have been linked to industrial discharges, highlighting the importance of proper waste management. [, ]

A: this compound exhibits partial miscibility with water, meaning it dissolves to a certain extent, forming a two-phase system beyond its solubility limit. []

A: While the provided research focuses on this compound and its derivatives, exploring alternative cyclic acetals or different chemical modifications could lead to compounds with improved properties for applications like gas separation membranes or electrolytes in energy storage devices. []

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